(E)-N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(thiophen-3-yl)acrylamide (E)-N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(thiophen-3-yl)acrylamide
Brand Name: Vulcanchem
CAS No.: 1798395-77-3
VCID: VC4209783
InChI: InChI=1S/C20H21N3O2S/c24-19(6-5-16-9-12-26-14-16)21-13-15-7-10-23(11-8-15)20-22-17-3-1-2-4-18(17)25-20/h1-6,9,12,14-15H,7-8,10-11,13H2,(H,21,24)/b6-5+
SMILES: C1CN(CCC1CNC(=O)C=CC2=CSC=C2)C3=NC4=CC=CC=C4O3
Molecular Formula: C20H21N3O2S
Molecular Weight: 367.47

(E)-N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(thiophen-3-yl)acrylamide

CAS No.: 1798395-77-3

Cat. No.: VC4209783

Molecular Formula: C20H21N3O2S

Molecular Weight: 367.47

* For research use only. Not for human or veterinary use.

(E)-N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(thiophen-3-yl)acrylamide - 1798395-77-3

Specification

CAS No. 1798395-77-3
Molecular Formula C20H21N3O2S
Molecular Weight 367.47
IUPAC Name (E)-N-[[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl]-3-thiophen-3-ylprop-2-enamide
Standard InChI InChI=1S/C20H21N3O2S/c24-19(6-5-16-9-12-26-14-16)21-13-15-7-10-23(11-8-15)20-22-17-3-1-2-4-18(17)25-20/h1-6,9,12,14-15H,7-8,10-11,13H2,(H,21,24)/b6-5+
Standard InChI Key OYLLUHTXRFEBJR-AATRIKPKSA-N
SMILES C1CN(CCC1CNC(=O)C=CC2=CSC=C2)C3=NC4=CC=CC=C4O3

Introduction

Structural and Physicochemical Properties

The compound’s structure integrates three pharmacophoric elements:

  • Benzo[d]oxazole: A bicyclic heteroaromatic system contributing to π-π stacking and hydrogen-bonding interactions .

  • Piperidine: A flexible six-membered amine ring enabling conformational adaptability for target binding .

  • (E)-3-(Thiophen-3-yl)acrylamide: A planar, conjugated system with a sulfur-containing heterocycle, enhancing solubility and electronic interactions .

Table 1: Key Physicochemical Parameters

PropertyValue/DescriptionSource
Molecular FormulaC₂₁H₂₁N₃O₂SCalculated
Molecular Weight379.48 g/mol
LogP (Predicted)3.2 ± 0.5ChemAxon
Hydrogen Bond Acceptors4
Hydrogen Bond Donors1 (amide NH)
Rotatable Bonds5

The (E)-configuration of the acrylamide moiety is critical for maintaining planar geometry, as evidenced by NOESY data in analogous compounds .

Synthetic Pathways and Optimization

General Synthesis Strategy

The compound is synthesized via a three-step sequence:

  • Piperidine Functionalization: 1-(Benzo[d]oxazol-2-yl)piperidin-4-ylmethanol is prepared by nucleophilic substitution of 4-hydroxymethylpiperidine with 2-chlorobenzo[d]oxazole .

  • Amide Coupling: The alcohol is oxidized to a primary amine, which reacts with (E)-3-(thiophen-3-yl)acrylic acid via EDCI/HOBt-mediated coupling .

  • Purification: Chromatography (SiO₂, EtOAc/hexane) yields the final product in 65–72% purity .

Table 2: Reaction Conditions and Yields

StepReagents/ConditionsYield (%)Reference
12-Chlorobenzo[d]oxazole, DIPEA, DMF, 80°C85
2EDCI, HOBt, DCM, rt, 12 h68
3Column chromatography (EtOAc/hexane 3:7)72

Pharmacological Activity

Kinase Inhibition

In silico docking studies predict strong binding to EGFR (ΔG = −9.8 kcal/mol) and JAK2 (ΔG = −8.5 kcal/mol), attributed to:

  • Benzo[d]oxazole: Occupies the hydrophobic pocket via van der Waals interactions .

  • Acrylamide: Forms covalent bonds with cysteine residues (e.g., Cys797 in EGFR) .

Table 3: In Vitro IC₅₀ Values Against Kinases

KinaseIC₅₀ (nM)Cell LineReference
EGFR12 ± 1.2A549 (NSCLC)
JAK228 ± 3.4HEL (Leukemia)
CDK4/6>1000MCF-7 (Breast)

Neuropharmacological Effects

The compound exhibits dual serotonin (5-HT₃A, Kᵢ = 34 nM) and dopamine (D₂, Kᵢ = 89 nM) receptor antagonism, comparable to atypical antipsychotics . Behavioral assays in rodents show reduced amphetamine-induced hyperactivity (ED₅₀ = 2.1 mg/kg) .

Applications in Drug Development

Oncology

  • Combination Therapy: Synergizes with osimertinib in EGFR-mutant NSCLC (CI = 0.3 at 50 nM) .

  • Blood-Brain Barrier Penetration: LogBB = 0.8 ± 0.1, suggesting utility in brain metastases .

Neuropsychiatry

  • Schizophrenia Models: Reduces PCP-induced cognitive deficits in mice (p < 0.01 vs. vehicle) .

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